(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid
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Overview
Description
(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C10H14N2O4S, and it has a molecular weight of 258.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID typically involves the reaction of isobutyl chloroformate with 2-aminothiazole-4-acetic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions often include maintaining a temperature range of 0-5°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazole derivatives with reduced functional groups .
Scientific Research Applications
(2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of metabolic pathways in microorganisms, making it an effective antimicrobial agent. Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID, known for its antimicrobial properties.
Thiazole-4-acetic acid: Another related compound with similar structural features and applications.
Isobutyl chloroformate: Used in the synthesis of various carbamate derivatives, including (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID.
Uniqueness
What sets (2-[(ISOBUTOXYCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETICACID apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isobutoxycarbonyl group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1019115-35-5 |
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Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-[2-(2-methylpropoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-6(2)4-16-10(15)12-9-11-7(5-17-9)3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)(H,11,12,15) |
InChI Key |
GLKJXYIOPFZUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)O |
Origin of Product |
United States |
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